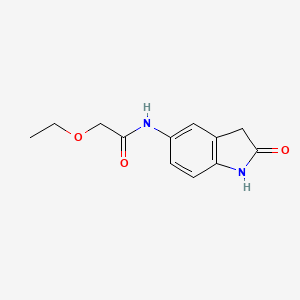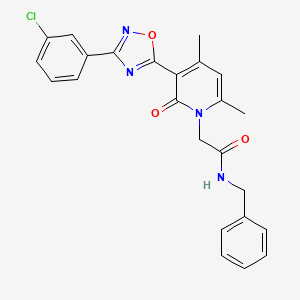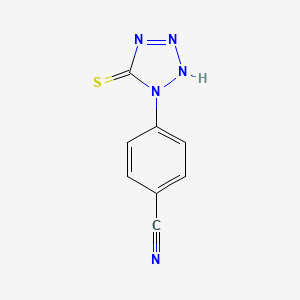
2-ethoxy-N-(2-oxoindolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is part of a class of compounds known as 2-oxoindoline-based acetohydrazides .
Synthesis Analysis
The synthesis of this compound involves the use of 5-aminoindolin-2-one. The procedure for the synthesis of N-(2-oxoindolin-6-yl)acetamide was followed, except substituting 5-aminoindolin-2-one. The title compound was prepared as a beige solid.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as IR, NMR (1H-NMR and 13C-NMR), elemental analysis, and X-ray crystallography . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which attributable for two protons occurred of the methylene protons of N-alkylated compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its potential as an antitumor agent . The compound showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using techniques such as NMR. The compound was prepared as a beige solid.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds exhibited promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Structural Orientations and Coordination Chemistry
Research on amide derivatives, including those structurally related to 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide, has provided insights into their spatial orientations and anion coordination abilities. These studies offer valuable information for designing compounds with specific chemical properties and potential applications in material science and coordination chemistry (Kalita & Baruah, 2010).
Anticonvulsant Properties
Certain acetamide derivatives have been explored for their anticonvulsant activities. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been structurally analyzed, revealing details about their conformation and hydrogen bonding patterns, which are crucial for understanding their anticonvulsant mechanisms (Camerman et al., 2005).
Antitubercular Activity
2-(Quinolin-4-yloxy)acetamides, a class related to the compound of interest, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds are effective against drug-resistant strains and show low toxicity, indicating their potential as candidates for tuberculosis treatment (Pissinate et al., 2016).
Anti-Inflammatory Applications
Derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid have been synthesized and evaluated for their anti-inflammatory activity using in vitro and in vivo models. These studies highlight the therapeutic potential of these compounds in treating inflammation-related conditions (Nikalje et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide is the procaspase-3 enzyme . This enzyme plays a crucial role in the regulation of apoptosis, also known as programmed cell death .
Mode of Action
This compound interacts with its target, procaspase-3, leading to its activation . The activation of procaspase-3 is a critical step in the initiation of apoptosis .
Biochemical Pathways
The activation of procaspase-3 by this compound triggers the apoptotic pathway . This pathway involves a series of biochemical events that lead to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and formation of apoptotic bodies .
Result of Action
The activation of procaspase-3 by this compound leads to the induction of apoptosis . This results in the death of cancer cells, making this compound a potential antitumor agent .
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-7-12(16)13-9-3-4-10-8(5-9)6-11(15)14-10/h3-5H,2,6-7H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVAAANRYPQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide](/img/structure/B2979368.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)
![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide](/img/structure/B2979379.png)


![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979388.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)